Spectroscopic Profile of 2-Methyl-9H-carbazole: A Technical Guide
Spectroscopic Profile of 2-Methyl-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-9H-carbazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of carbazole, its unique electronic and photophysical properties make it a valuable scaffold for the design of novel therapeutic agents and functional organic materials. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the elucidation of its structure-activity relationships.
Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N | --INVALID-LINK--[1][2] |
| Molecular Weight | 181.23 g/mol | --INVALID-LINK--[1][2] |
| CAS Number | 3652-91-3 | --INVALID-LINK--[1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available |
Spectroscopic Data
Mass Spectrometry
The mass spectrum of 2-Methyl-9H-carbazole obtained by electron ionization (EI) shows a prominent molecular ion peak, which is characteristic of aromatic compounds. The fragmentation pattern provides valuable information for structural confirmation.
Table 1: Mass Spectrometry Data for 2-Methyl-9H-carbazole
| m/z | Relative Intensity (%) | Assignment |
| 181 | 100 | [M]⁺ (Molecular Ion) |
| 180 | 75 | [M-H]⁺ |
| 152 | 12 | [M-C₂H₅]⁺ or [M-H-C₂H₄]⁺ |
| 90.5 | 8 | [M]²⁺ |
Data sourced from the NIST WebBook.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Precise experimental NMR data for 2-Methyl-9H-carbazole is not publicly available. However, the expected chemical shifts can be predicted based on the known spectra of carbazole and the substituent effects of the methyl group. The methyl group at the 2-position is an electron-donating group, which is expected to cause a slight upfield shift (lower ppm) for the protons and carbons in its vicinity, particularly on the same aromatic ring.
Table 2: Predicted ¹H NMR Spectral Data for 2-Methyl-9H-carbazole (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | d | 1H | H4 |
| ~ 8.0 | d | 1H | H5 |
| ~ 7.8 | s | 1H | H1 |
| ~ 7.4-7.2 | m | 4H | H3, H6, H7, H8 |
| ~ 2.5 | s | 3H | -CH₃ |
| ~ 7.9 | br s | 1H | N-H |
Table 3: Predicted ¹³C NMR Spectral Data for 2-Methyl-9H-carbazole (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | C4a, C4b |
| ~ 138 | C9a, C8a |
| ~ 130 | C2 |
| ~ 126 | C4 |
| ~ 124 | C5 |
| ~ 122 | C7 |
| ~ 120 | C1 |
| ~ 119 | C6 |
| ~ 110 | C3, C8 |
| ~ 21 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2-Methyl-9H-carbazole is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The key predicted peaks are outlined below.
Table 4: Predicted IR Absorption Data for 2-Methyl-9H-carbazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Strong, Sharp | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~ 1600 | Medium | Aromatic C=C Stretch |
| ~ 1450 | Medium | Aromatic C=C Stretch |
| ~ 1330 | Medium | C-N Stretch |
| 850-750 | Strong | Aromatic C-H Bend (out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)
The UV-Vis spectrum of 2-Methyl-9H-carbazole in a non-polar solvent like hexane is expected to exhibit multiple absorption bands characteristic of the carbazole chromophore. These bands arise from π-π* electronic transitions within the aromatic system.
Table 5: Predicted UV-Vis Absorption Data for 2-Methyl-9H-carbazole (in Hexane)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~ 235 | High | π-π |
| ~ 255 | Medium | π-π |
| ~ 295 | High | π-π |
| ~ 330 | Low | π-π |
| ~ 345 | Low | π-π* |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 2-Methyl-9H-carbazole in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated solution (20-50 mg) may be required.
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Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or JEOL ECZ series instrument, with a proton frequency of at least 400 MHz.
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¹H NMR Acquisition:
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Tune and shim the probe for the specific sample.
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Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
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Typically, 8 to 16 scans are sufficient.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
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¹³C NMR Acquisition:
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Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.
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Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
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A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
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Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
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Sample Preparation: Prepare a dilute solution of 2-Methyl-9H-carbazole (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Instrumentation: Use a GC-MS system, for example, an Agilent GC-MSD or a Thermo Scientific TRACE GC with an ISQ mass spectrometer.
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Gas Chromatography (GC) Method:
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Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
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Injector Temperature: Set to 250-280 °C.
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Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.
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Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
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Mass Spectrometry (MS) Method:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Source Temperature: Set to 230 °C.
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Quadrupole Temperature: Set to 150 °C.
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Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
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Sample Preparation: Place a small amount of the solid 2-Methyl-9H-carbazole powder directly onto the ATR crystal.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5).
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Data Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal.
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Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
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Collect the sample spectrum over the range of 4000-400 cm⁻¹.
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Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
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Sample Preparation:
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Prepare a stock solution of 2-Methyl-9H-carbazole of a known concentration (e.g., 1 x 10⁻³ M) in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).
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Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer (e.g., an Agilent Cary 60 or a Shimadzu UV-2600).
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Data Acquisition:
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Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.
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Fill a matched quartz cuvette with the sample solution.
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Scan the sample over a wavelength range of approximately 200-400 nm.
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Identify the wavelengths of maximum absorbance (λmax).
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Visualizations
Experimental Workflows
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for GC-MS Analysis.
Caption: Workflow for FTIR-ATR Spectroscopic Analysis.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
